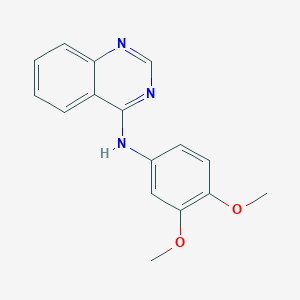

N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Overview

Description

N-(3,4-dimethoxyphenyl)quinazolin-4-amine: is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 3,4-dimethoxyaniline with a quinazoline derivative. One common method includes the condensation of 3,4-dimethoxyaniline with 2-chloromethyl-4-methyl-quinazoline under anhydrous conditions in the presence of a base such as sodium hydride . The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)quinazolin-4-amine is used as a precursor in the synthesis of various quinazoline derivatives, which are important in medicinal chemistry for their potential therapeutic properties .

Biology and Medicine: The compound has been studied for its potential as an anticancer agent. Quinazoline derivatives, including this compound, have shown promise in inhibiting the growth of cancer cells by targeting specific molecular pathways .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets in cells. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

- 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine

- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine

- 2-Chloro-N-(2-methoxyphenyl)quinazolin-4-amine

- 2-Chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine

Uniqueness: N-(3,4-dimethoxyphenyl)quinazolin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and selectivity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its interaction with certain molecular targets, potentially leading to improved therapeutic efficacy.

Biological Activity

N-(3,4-dimethoxyphenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₉N₃O₄ and a molecular weight of 341.36 g/mol. Its structure features a quinazoline core with a 3,4-dimethoxyphenyl substituent, which enhances its lipophilicity and potential biological interactions. The presence of methoxy groups is known to influence the compound's pharmacokinetic properties, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells:

- Inhibition of Tyrosine Kinases : The compound is known to inhibit tyrosine kinases, which are critical in signaling pathways that regulate cell growth and division. By blocking these pathways, it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

- Cytochrome P450 Inhibition : Interaction studies indicate that this compound may act as an inhibitor for various cytochrome P450 enzymes (CYPs), which are essential for drug metabolism.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

-

Cytotoxicity Studies : Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

Cell Line IC50 Value (μM) PC3 10 MCF-7 10 HT-29 12 - Structure-Activity Relationship (SAR) : Modifications on the quinazoline core or the phenyl substituent can significantly alter the compound's potency. For example, the addition of different substituents has been shown to enhance anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activities:

- Testing Against Bacteria : Studies have demonstrated that similar quinazolinone derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results .

- Fungal Activity : Some derivatives have also been tested for antifungal activity against pathogens such as Candida albicans, indicating a broader spectrum of biological activity .

Case Studies

- In Vivo Studies : A study involving animal models showed that this compound significantly reduced tumor size in xenograft models when administered at therapeutic doses. This underscores its potential for further development as an anticancer agent .

- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents can enhance overall efficacy and reduce resistance in cancer treatment protocols .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRCYOCVSOUCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.